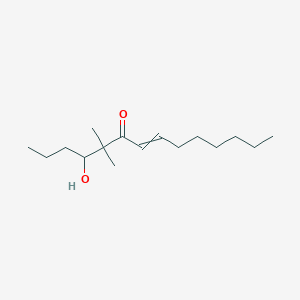![molecular formula C25H20N2SSn B12524395 2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole CAS No. 660426-10-8](/img/structure/B12524395.png)
2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-[(Triphénylstannyl)sulfanyl]-1H-benzimidazole est un composé chimique appartenant à la classe des benzimidazoles, connus pour leurs diverses activités biologiques et applications en chimie médicinale . Ce composé présente un noyau benzimidazole avec un groupe triphénylstannyl lié par une liaison sulfanyl, ce qui en fait une entité unique dans le domaine des composés organostanniques.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du 2-[(Triphénylstannyl)sulfanyl]-1H-benzimidazole implique généralement la réaction du 2-mercaptobenzimidazole avec le chlorure de triphénylétain. La réaction est effectuée sous atmosphère inerte, souvent en utilisant des solvants tels que le dichlorométhane ou le toluène. Le mélange est agité à température ambiante ou à des températures légèrement élevées pour faciliter la formation du produit souhaité .
Méthodes de Production Industrielle : Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas largement documentées, l’approche générale impliquerait une mise à l’échelle de la synthèse en laboratoire. Cela inclurait l’optimisation des conditions de réaction, la garantie de la pureté des réactifs et l’utilisation de techniques de purification efficaces telles que la recristallisation ou la chromatographie pour obtenir le composé avec un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de Réactions : Le 2-[(Triphénylstannyl)sulfanyl]-1H-benzimidazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Substitution : Le groupe triphénylstannyl peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et Conditions Courants :
Oxydation : Des réactifs tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.
Substitution : Des nucléophiles tels que les halogénures ou les réactifs organométalliques peuvent être employés dans des conditions douces à modérées.
Principaux Produits :
Oxydation : Sulfoxydes ou sulfones.
Substitution : Divers dérivés benzimidazoliques substitués en fonction du nucléophile utilisé.
4. Applications de la Recherche Scientifique
Le 2-[(Triphénylstannyl)sulfanyl]-1H-benzimidazole a plusieurs applications dans la recherche scientifique :
Applications De Recherche Scientifique
2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organotin compounds and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
Le mécanisme d’action du 2-[(Triphénylstannyl)sulfanyl]-1H-benzimidazole est principalement attribué à sa capacité à interagir avec les macromolécules biologiques. Le noyau benzimidazole peut se lier à l’ADN, aux protéines et aux enzymes, modulant ainsi leur activité. Le groupe triphénylstannyl améliore la lipophilie du composé, facilitant son absorption cellulaire et son interaction avec les cibles intracellulaires . Les voies moléculaires exactes impliquées sont encore à l’étude, mais la capacité du composé à perturber les processus cellulaires en fait un candidat prometteur pour des recherches supplémentaires .
Composés Similaires :
- 2-Tritylsulfanyl-1H-benzimidazole
- 2-Méthanesulfonyl-1H-benzimidazole
- 2-Benzylselanyl-1H-benzimidazole
Comparaison : Le 2-[(Triphénylstannyl)sulfanyl]-1H-benzimidazole se distingue par la présence du groupe triphénylstannyl, qui confère des propriétés chimiques et biologiques uniques. Comparé à des composés similaires, il présente une lipophilie accrue et un potentiel de modifications chimiques diverses. Cela en fait un composé précieux pour développer de nouveaux matériaux et explorer de nouvelles applications thérapeutiques .
Comparaison Avec Des Composés Similaires
- 2-Tritylsulfanyl-1H-benzimidazole
- 2-Methanesulfonyl-1H-benzimidazole
- 2-Benzylselanyl-1H-benzimidazole
Comparison: 2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole stands out due to the presence of the triphenylstannyl group, which imparts unique chemical and biological properties. Compared to similar compounds, it exhibits enhanced lipophilicity and potential for diverse chemical modifications. This makes it a valuable compound for developing new materials and exploring novel therapeutic applications .
Propriétés
Numéro CAS |
660426-10-8 |
|---|---|
Formule moléculaire |
C25H20N2SSn |
Poids moléculaire |
499.2 g/mol |
Nom IUPAC |
1H-benzimidazol-2-ylsulfanyl(triphenyl)stannane |
InChI |
InChI=1S/C7H6N2S.3C6H5.Sn/c10-7-8-5-3-1-2-4-6(5)9-7;3*1-2-4-6-5-3-1;/h1-4H,(H2,8,9,10);3*1-5H;/q;;;;+1/p-1 |
Clé InChI |
SFPYDYOAGCQGQU-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)SC4=NC5=CC=CC=C5N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid](/img/structure/B12524312.png)
![N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B12524316.png)
![5-Bromo-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12524317.png)

![6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol](/img/structure/B12524329.png)


![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole](/img/structure/B12524355.png)
![1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12524358.png)
![(1S,2S,3R,5S)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B12524368.png)
![Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12524373.png)


![1-{2-(Benzyloxy)-4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12524384.png)
